molecular formula C10H15N3 B2590461 N,N-Dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine CAS No. 2172435-92-4

N,N-Dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine

Cat. No.: B2590461
CAS No.: 2172435-92-4
M. Wt: 177.251
InChI Key: BHUBBKDDKYHJIB-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine: is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its fused-ring system, which consists of two pyridine rings connected through adjacent carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the catalytic hydrogenation of N-acetyl-N-methyl-β-aminopropionitrile, followed by cyclization in the presence of copper chloride .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale catalytic hydrogenation processes, ensuring high yields and purity. The use of environmentally benign catalysts and solvents is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N-Dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved often include inhibition of enzyme activity or receptor binding, leading to downstream effects such as cell cycle arrest or apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: N,N-Dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine is unique due to its specific substitution pattern and the presence of the dimethylamine group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N,N-dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-13(2)10-9-7-11-5-3-8(9)4-6-12-10/h4,6,11H,3,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUBBKDDKYHJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC2=C1CNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172435-92-4
Record name N,N-dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine
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